molecular formula C11H16N2 B1348339 4-Piperidinoaniline CAS No. 2359-60-6

4-Piperidinoaniline

Cat. No. B1348339
CAS RN: 2359-60-6
M. Wt: 176.26 g/mol
InChI Key: TVOSOIXYPHKEAR-UHFFFAOYSA-N
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Description

4-Piperidinoaniline is a compound with the molecular formula C11H16N2 . It has an average mass of 176.258 Da and a monoisotopic mass of 176.131348 Da . It is also known by other names such as 4-(1-Piperidino)aniline, 4-(1-Piperidinyl)aniline, and 4-(Piperidin-1-yl)aniline .


Synthesis Analysis

The synthesis of 4-Piperidinoaniline and its derivatives is a topic of interest in the field of organic chemistry. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 4-Piperidinoaniline consists of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 345.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .


Physical And Chemical Properties Analysis

4-Piperidinoaniline has several physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 345.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.9±3.0 kJ/mol and a flash point of 140.3±18.3 °C . The index of refraction is 1.590, and the molar refractivity is 55.3±0.3 cm3 .

Scientific Research Applications

  • Gastric Antisecretory Agents : Research has shown that derivatives of 4-piperidinoaniline, such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, have potential applications as nonanticholinergic gastric antisecretory drugs, beneficial in treating peptic ulcer disease (Scott et al., 1983).

  • Pharmaceutical Building Blocks : Secondary piperidines, including derivatives of 4-piperidinoaniline, are considered ideal building blocks for pharmaceuticals due to their presence in commercial drugs. Recent advances involve electrochemical methods for cyanation of these heterocycles, facilitating the synthesis of unnatural amino acids (Lennox et al., 2018).

  • Antiproliferative Properties : Some analogues of 4-piperidinoaniline have demonstrated significant antiproliferative effects against various human cancer cell lines. This indicates their potential as leads in cancer drug discovery (Harishkumar et al., 2018).

  • Antimycobacterial Applications : Spiro-piperidin-4-ones, synthesized from 4-piperidinoaniline derivatives, exhibit potent in vitro and in vivo activity against Mycobacterium tuberculosis. This indicates their potential as effective treatments for tuberculosis (Kumar et al., 2008).

  • of damaged bases, playing a crucial role in DNA damage studies and sequencing methods (Mattes et al., 1986).
  • Chemical Cleavage of DNA : Certain amines, including derivatives of 4-piperidinoaniline, are capable of cleaving DNA at abasic sites and UV photoproducts. This has implications in molecular biology and genetics research (McHugh & Knowland, 1995).

  • -Piperidinoaniline derivatives have been involved in the unexpected synthesis of complex organic compounds, such as tricyclic chromeno[3,4-c]pyridine derivatives. These compounds have potential applications in organic synthesis and drug development (Ivanov et al., 2014).
  • Crystal and Molecular Structure Studies : The study of the crystal and molecular structure of 4-piperidinoaniline derivatives, like 4-piperidinecarboxylic acid hydrochloride, contributes to the understanding of molecular interactions and bonding patterns, which is vital in materials science and chemistry (Szafran et al., 2007).

  • Synthesis of Bioactive Compounds : 4-Piperidinoaniline derivatives are used in the synthesis of various bioactive compounds, such as CCR5 antagonists for HIV-1 treatment. This highlights their role in medicinal chemistry and drug development (Jiang et al., 2004).

  • Hydrogen Storage Applications : Piperidine derivatives, including those based on 4-piperidinoaniline, are evaluated for their potential as organic hydrogen storage materials for fuel cells, which is crucial for sustainable energy research (Cui et al., 2008).

Safety And Hazards

4-Piperidinoaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOSOIXYPHKEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328722
Record name 4-Piperidinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinoaniline

CAS RN

2359-60-6
Record name 4-Piperidinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Aminophenyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ammonium chloride (228 mg, 4.2 mmol) in water (4 mL) was added to a solution of 1-(4-nitro-phenyl)-piperidine (220 mg, 1.0 mmol) in THF (6 mL) and the resulting mixture was stirred at 75° C. for 30 minutes. Iron powder (238 mg, 4.2 mmol) was then added portion wise and the mixture stirred for 5 hours at 75° C. The reaction mixture was filtered over celite, the filtrate was basified with sodium bicarbonate solution and the product extracted with ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated to afford 180 mg (96%) of 4-Piperidin-1-yl-phenylamine. LCMS: 177.13 (M+1)+, 80.6%, 1H NMR: (DMSO-d6): δ 6.67 (m, 2H), 6.47 (m, 2H), 4.51 (s, 2H), 2.57 (t, 4H), 1.6 (q, 4H), 1.49 (m, 2H)
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
238 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
RS Begunov, TN Orlova, OV Taranova… - Journal of Applied …, 2002 - Springer
… Using quantum chemical simulation (the PM3 method), data on the position of the proton signals in the PMR spectra of 3-nitro6-piperidinoaniline and 3-nitro-4-piperidinoaniline are …
Number of citations: 2 link.springer.com
J Wang, Y Guo, X Geng, J Hu, M Yan… - … Applied Materials & …, 2021 - ACS Publications
… In this study, far-red to near-infrared (NIR)-emissive 4-piperidinoaniline (PA) CDs with inherent LD-targeting ability were developed by carefully adjusting the amino-substituted group of …
Number of citations: 24 pubs.acs.org
Q Zhu, W Wang, G Sun, AA Aryee, J Wei, H Meng… - Microchemical …, 2023 - Elsevier
… In brief, 50 mg of 4-piperidinoaniline (PPD) was added into 5 mL of absolute ethanol, and then sonicated in order to get a uniformly dispersed solution. Subsequently, the solution was …
Number of citations: 2 www.sciencedirect.com
D Mago, JS Sandhu, BJ Wakefield - Journal of the Chemical Society …, 1977 - pubs.rsc.org
… N-(4-Methoxybenzylidene) -4-piperidinoaniline had mp 130-131” (from toluene-light petroleum) … Walrond for a gift of 4-piperidinoaniline; and the SRC for a grant towards purchase of the …
Number of citations: 3 pubs.rsc.org
C She, Z Wang, J Zeng, FG Wu - Carbon, 2022 - Elsevier
… prepared LD-targeting red-emitting CDs by solvothermal treatment of 4-piperidinoaniline (a p-phenylenediamine derivative), followed by the purification by silica gel column …
Number of citations: 25 www.sciencedirect.com
Z Ye, C Hu, J Wang, H Liu, L Li, J Yuan, JW Ha… - …, 2023 - Wiley Online Library
… Herein, we designed a LDs-Tag with 4-piperidinoaniline as the precursor in one step (Figure S1). The introduction of cycloalkane is expected to improve lipophilicity and enhance …
Number of citations: 5 onlinelibrary.wiley.com
S Wang, R Li, H Huang, G Mao… - … Synthesis & Catalysis, 2023 - Wiley Online Library
… Of particular note, the reaction of para-hydroxy aniline and 4-piperidinoaniline, even the disubstituted primary anilines with two substituents attached at different positions of the aromatic …
Number of citations: 2 onlinelibrary.wiley.com
Z Hallaji, Z Bagheri, M Oroujlo, M Nemati, Z Tavassoli… - Microchimica Acta, 2022 - Springer
… The CDs with the ability of intrinsic LD targeting are obtained from 4-piperidinoaniline (PA) as a lipophilic reactant. By using these CDs, the dynamic behavior of LDs and also fatty liver …
Number of citations: 16 link.springer.com
G Huang, C Murillo Solano, J Melendez… - Journal of medicinal …, 2020 - ACS Publications
There is an urgent need to develop new efficacious antimalarials to address the emerging drug-resistant clinical cases. Our previous phenotypic screening identified styrylquinoline …
Number of citations: 6 pubs.acs.org
DR Payne - 1978 - wrap.warwick.ac.uk
The structure of 4-morpholinobenzenediazonium tetrafluoroborate has been determined by X-ray crystallography. Interatomic distances and angles in the ring indicate considerable …
Number of citations: 2 wrap.warwick.ac.uk

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